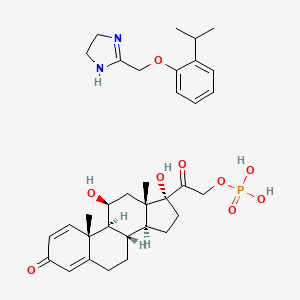

Prednazoline

Description

Properties

CAS No. |

6693-90-9 |

|---|---|

Molecular Formula |

C34H47N2O9P |

Molecular Weight |

658.7 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate;2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C21H29O8P.C13H18N2O/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);3-6,10H,7-9H2,1-2H3,(H,14,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

InChI Key |

WBNNIURTBZHJTI-WDCKKOMHSA-N |

SMILES |

CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O |

Isomeric SMILES |

CC(C)C1=CC=CC=C1OCC2=NCCN2.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O |

Synonyms |

prednazoline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Prednisolone Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prednisolone is a synthetic glucocorticoid widely prescribed for its potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic effects are vast, covering a range of conditions including autoimmune diseases, inflammatory disorders, and certain types of cancer.[2] The clinical efficacy of prednisolone is rooted in its complex interaction with intracellular signaling cascades, primarily mediated by the glucocorticoid receptor (GR). This guide provides a detailed analysis of the prednisolone signaling pathway, offering insights into its molecular mechanisms, experimental validation, and quantitative aspects relevant to research and drug development.

Prednisone, a common oral corticosteroid, is a prodrug that is rapidly converted in the liver to its active form, prednisolone.[3] Prednisolone then exerts its effects by binding to the GR, a ligand-dependent transcription factor that modulates the expression of a wide array of genes.[4][5] The signaling pathways initiated by prednisolone can be broadly categorized into genomic and non-genomic mechanisms, each contributing to the drug's diverse physiological and pharmacological actions.[6]

The Core Signaling Pathway: Genomic and Non-Genomic Mechanisms

The cellular response to prednisolone is multifaceted, involving both slow-onset genomic effects that alter protein synthesis and rapid non-genomic effects that modulate cytoplasmic signaling cascades.

Genomic Signaling Pathway

The classical, or genomic, pathway is the primary mechanism through which prednisolone exerts its therapeutic effects. This pathway involves the direct regulation of gene transcription and can be further divided into transactivation and transrepression.

-

Cytoplasmic Activation: Prednisolone, being a lipophilic molecule, passively diffuses across the cell membrane into the cytoplasm.[7] In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[8][9] The binding of prednisolone to the ligand-binding domain of the GR induces a conformational change in the receptor.[8]

-

Nuclear Translocation: This conformational change leads to the dissociation of the chaperone proteins, exposing the nuclear localization signals on the GR.[10] The activated prednisolone-GR complex then dimerizes and translocates into the nucleus.[11][12]

-

Transcriptional Regulation: Once in the nucleus, the GR dimer can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][13] This binding typically leads to the recruitment of coactivator proteins and the initiation of transcription, resulting in the synthesis of anti-inflammatory proteins such as annexin-1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[4][14] While crucial for some therapeutic effects, transactivation is also associated with many of the adverse metabolic side effects of glucocorticoids.[15]

-

Transrepression: The anti-inflammatory actions of prednisolone are largely attributed to transrepression.[13][15] In this mechanism, the activated GR monomer or dimer does not directly bind to DNA but instead interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key mediators of pro-inflammatory gene expression.[16][17] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the transcription of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, interleukins) and chemokines.[2][4][18]

-

Non-Genomic Signaling Pathway

Prednisolone can also elicit rapid cellular responses that are independent of gene transcription and protein synthesis.[3][19] These non-genomic effects are often mediated by membrane-bound glucocorticoid receptors (mGRs) or through interactions of the cytoplasmic GR with other signaling molecules.[9][19]

-

Membrane-Bound GR (mGR) Activation: A subpopulation of GRs is localized to the plasma membrane.[19] Prednisolone binding to these mGRs can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[19][20][21]

-

Cytoplasmic GR Interactions: The cytoplasmic prednisolone-GR complex can directly interact with and modulate the activity of various kinases and other signaling proteins, leading to rapid downstream effects.[22] For instance, the release of proteins like the non-receptor tyrosine kinase c-Src from the inactive GR complex can initiate kinase cascades.[22]

-

Physicochemical Membrane Effects: At high concentrations, glucocorticoids can alter the physicochemical properties of cell membranes, which can influence ion transport and other membrane-associated functions.[23]

Quantitative Data on Prednisolone Signaling

The following tables summarize key quantitative data related to the interaction of prednisolone and other glucocorticoids with their receptors and their effects on downstream signaling events.

Table 1: Glucocorticoid Receptor Binding Affinities

| Compound | Receptor | Tissue/Cell Line | Kd (nM) | Relative Binding Affinity (RBA) |

| Dexamethasone | Glucocorticoid Receptor | Rat Kidney, Thymus, Adipose Tissue | ~5 | 100 |

| Prednisolone | Glucocorticoid Receptor | Human | - | 19 |

| Cortisol | Glucocorticoid Receptor | Human | - | 10 |

| Triamcinolone Acetonide | Glucocorticoid Receptor | Human | - | 19 |

| Corticosterone | Glucocorticoid Receptor | Rat Kidney, Thymus, Adipose Tissue | - | 18 |

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. Relative Binding Affinity (RBA) is expressed relative to dexamethasone (set at 100). Data compiled from multiple sources.[24][25]

Table 2: IC50 Values for Prednisolone-Mediated Inhibition

| Target Pathway/Process | Cell Type | IC50 |

| NF-κB Nuclear Translocation | Human Pulmonary Artery Smooth Muscle Cells | Significantly inhibited at 200 µM |

| GM-CSF Release (via NF-κB) | A549 (Human Lung Carcinoma) | - |

| T-suppressor cell-trafficking | Human (in vivo) | Higher in Whites than in Blacks |

IC50 is the concentration of an inhibitor where the response is reduced by half. Data compiled from multiple sources.[17][18][25]

Table 3: Prednisolone-Regulated Genes in Mouse Liver

| Gene | Biological Process | Regulation in Wild Type (Fold Change) | Regulation in GRdim Mice (Fold Change) |

| Upregulated | |||

| Pck1 | Gluconeogenesis | 2.0 | 1.6 |

| Ppargc1a | Gluconeogenesis | 2.8 | 1.8 |

| Sds | Gluconeogenesis | 2.5 | 1.9 |

| Gadd45g | Cell Cycle | 3.5 | 1.1 |

| Cdkn1a (p21) | Cell Cycle | 2.8 | 1.0 |

| Fkbp5 | Chaperone | 13.9 | 2.9 |

| Downregulated | |||

| Sult2a1 | Metabolism | -2.5 | -1.5 |

| Cyp7b1 | Metabolism | -2.6 | -1.7 |

This table shows a selection of genes regulated by prednisolone in wild-type (WT) mice and in mice with a dimerization-defective glucocorticoid receptor (GRdim), highlighting the importance of GR dimerization for transactivation.[26]

Experimental Protocols

Investigating the prednisolone signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)

This assay determines the binding affinity of a compound (e.g., prednisolone) to the GR by measuring its ability to compete with a fluorescently labeled glucocorticoid ligand.

Methodology:

-

Reagent Preparation:

-

Prepare a complete screening buffer containing stabilizing peptide and DTT.

-

Thaw the human glucocorticoid receptor (GR) on ice.

-

Prepare a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) and a known high-affinity competitor (e.g., dexamethasone for control).

-

-

Compound Dilution:

-

Create a serial dilution of the test compound (prednisolone) in the screening buffer directly in a microwell plate.

-

-

Assay Reaction:

-

Add the GR and the fluorescent ligand to each well containing the diluted compound.

-

The final reaction volume is typically 100 µL.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (FP) of each well using a suitable plate reader. High FP indicates the fluorescent ligand is bound to the GR, while low FP indicates it has been displaced by the test compound.

-

-

Data Analysis:

-

Plot the FP values against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the maximum FP shift. This value is used to determine the relative binding affinity.[27]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA sequences to which the GR binds in vivo after treatment with prednisolone.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., A549 human lung carcinoma cells) to confluency.

-

Treat the cells with prednisolone (or a vehicle control) for a specified time (e.g., 1 hour) to induce GR nuclear translocation and DNA binding.

-

-

Cross-linking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the GR (or a negative control IgG).

-

Add Protein A/G beads to capture the antibody-GR-DNA complexes.

-

-

Washes:

-

Wash the beads multiple times with buffers of increasing stringency (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis (ChIP-qPCR or ChIP-seq):

-

ChIP-qPCR: Use quantitative PCR with primers specific to the promoter regions of potential target genes to quantify the amount of GR-bound DNA.

-

ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and perform next-generation sequencing to identify GR binding sites across the entire genome.[4][7][8][28]

-

Western Blotting

Western blotting is used to detect and quantify changes in the protein levels of GR, downstream target genes (e.g., Annexin-1), or signaling pathway components (e.g., phosphorylated p38 MAPK) following prednisolone treatment.

Methodology:

-

Sample Preparation:

-

Treat cells with prednisolone for the desired time.

-

Lyse the cells in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in SDS sample buffer.

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by size using gel electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system or X-ray film.

-

-

Analysis:

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a sensitive technique used to measure changes in the mRNA expression levels of GR target genes in response to prednisolone treatment.

Methodology:

-

RNA Extraction:

-

Treat cells with prednisolone for the desired time.

-

Harvest the cells and extract total RNA using a commercial kit or a method like Trizol extraction.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers (oligo(dT), random hexamers, or a mix).

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers specific to the target gene

-

A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

-

-

-

qPCR Amplification:

-

Run the reaction in a real-time PCR instrument. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.

-

-

Data Analysis:

-

The instrument software generates an amplification plot and calculates the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between prednisolone-treated and control samples, after normalizing to a stably expressed reference gene (e.g., GAPDH, ACTB).[1][32][33]

-

Logical Relationships in GR-Mediated Gene Regulation

The dual actions of the glucocorticoid receptor—transactivation and transrepression—are central to the therapeutic effects and side effects of prednisolone. Understanding their relationship is crucial for the development of selective GR modulators.

References

- 1. elearning.unite.it [elearning.unite.it]

- 2. Chromatin Immunoprecipitation (ChIP) [bio-protocol.org]

- 3. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. abcam.com [abcam.com]

- 6. Corticosteroid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Transrepression Function of the Glucocorticoid Receptor Regulates Eyelid Development and Keratinocyte Proliferation but Is Not Sufficient to Prevent Skin Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idtdna.com [idtdna.com]

- 12. researchgate.net [researchgate.net]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. cdn.hellobio.com [cdn.hellobio.com]

- 15. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 17. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. PI3K pathway activation in severe asthma is linked to steroid insensitivity and adverse outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tools.thermofisher.com [tools.thermofisher.com]

- 28. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 30. bosterbio.com [bosterbio.com]

- 31. m.youtube.com [m.youtube.com]

- 32. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 33. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

Prednisolone Pharmacodynamics in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacodynamics of prednisolone in in vitro cell culture systems. Prednisolone, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapies.[1] Its actions at the cellular level are complex, primarily mediated through the glucocorticoid receptor (GR), leading to broad changes in gene expression and cellular function.[2] This guide provides a detailed overview of its mechanisms of action, summarizes key quantitative data, and offers detailed protocols for essential in vitro assays.

Core Mechanisms of Action

Prednisolone, a prodrug, is converted to its active form, prednisolone, which readily crosses the cell membrane to exert its effects.[3] Its pharmacodynamic actions can be broadly categorized into genomic and non-genomic pathways.

Genomic Mechanisms

The primary mechanism of prednisolone action is genomic, involving the regulation of gene transcription through the cytosolic glucocorticoid receptor (GR).[4][5] This process can be further divided into transactivation and transrepression.

-

Transactivation: Upon binding prednisolone, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90 and Hsp70), and translocates to the nucleus.[5][6] In the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][7] This binding typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for annexin-1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[2][8] Annexin-1 is known to inhibit phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

-

Transrepression: Activated GR monomers can also repress gene transcription without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[9] By binding to these pro-inflammatory transcription factors, the GR prevents them from activating their target genes, which include a wide array of cytokines, chemokines, and adhesion molecules.[8][9] This is a major mechanism for the anti-inflammatory effects of prednisolone.

Non-Genomic Mechanisms

Prednisolone can also elicit rapid cellular effects that are independent of gene transcription and protein synthesis.[4] These non-genomic actions are mediated by both membrane-bound GR (mGR) and cytosolic GR.[10] These effects can include the modulation of intracellular signaling cascades, such as the PI3K and MAPK pathways.[4]

Key Signaling Pathways Modulated by Prednisolone

Prednisolone significantly impacts several key signaling pathways involved in inflammation and immune responses.

Glucocorticoid Receptor (GR) Signaling Pathway

This is the central pathway for prednisolone's genomic effects. The binding of prednisolone to the cytosolic GR initiates a cascade of events leading to the regulation of gene expression.

NF-κB Signaling Pathway Inhibition

A critical anti-inflammatory mechanism of prednisolone is the inhibition of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. Prednisolone interferes with this process by increasing the expression of IκBα and by direct interaction of the activated GR with NF-κB subunits, preventing their nuclear translocation and transcriptional activity.[11][12]

Effects on Cellular Processes

Apoptosis

Prednisolone is known to induce apoptosis in various cell types, particularly lymphocytes.[13][14] This is a key mechanism for its immunosuppressive effects. The pro-apoptotic effects of prednisolone are often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[15]

Cell Proliferation

The effect of prednisolone on cell proliferation is cell-type dependent. It generally inhibits the proliferation of lymphocytes and certain cancer cells.[16][17] For instance, prednisolone has been shown to inhibit the proliferation of human pulmonary artery smooth muscle cells induced by platelet-derived growth factor (PDGF).[11]

Cytokine Production

A major anti-inflammatory effect of prednisolone is the suppression of pro-inflammatory cytokine production. It significantly reduces the expression and secretion of cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α) in various cell types.[2][18]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of prednisolone in various in vitro systems.

Table 1: IC50 Values of Prednisolone in Different Cell Lines

| Cell Line | Assay | IC50 | Reference |

| Nalm-6 (ALL) | MTT Assay (48h) | 72.7 µM | [19] |

| REH (ALL) | MTT Assay (48h) | > 1000 µM | [19] |

| C2C12 Myoblasts | NF-κB Luciferase Reporter | ~1 µM | [20] |

| C2C12 Myotubes | NF-κB Luciferase Reporter | ~1 µM | [20] |

| ALL Blasts (in vitro) | MTT Assay | Median 3 x 10⁻⁴ M | [3] |

| CLL Blasts (in vitro) | MTT Assay | Median 10⁻⁵ M | [3] |

| Human PBMC | Mixed Lymphocyte Reaction | 66.3 ± 26.7 ng/mL (total) | [10] |

| Human PBMC | Mixed Lymphocyte Reaction | 10.0 ± 5.0 ng/mL (free) | [10] |

| Human PBMC | Lymphocyte Proliferation | 38.8 ng/mL | [16] |

Table 2: Effects of Prednisolone on Cytokine Production in vitro

| Cell Type | Stimulus | Cytokine | Effect | Concentration | Reference |

| Human PBMC | M. leprae WCS | TNF | Significant Reduction | Not specified | [13] |

| Human PBMC | M. leprae WCS | IFN-γ | Significant Reduction | Not specified | [13] |

| Human PBMC | M. leprae WCS | IL-1β | Significant Reduction | Not specified | [13] |

| Human PBMC | M. leprae WCS | IL-17A | Significant Reduction | Not specified | [13] |

| Human PBMC | M. leprae WCS | IL-10 | Significant Increase | Not specified | [13] |

| HUVEC | TNF-α | IL-8 | No significant reduction | 50 µM | [2] |

| Rheumatoid Synovial Tissue | - | IL-8 mRNA | Marked Decrease | 40-60 mg/day (oral) | [6] |

| Rheumatoid Synovial Tissue | - | MMP-1 mRNA | Marked Decrease | 40-60 mg/day (oral) | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

Prednisolone stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of prednisolone in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of prednisolone. Include a vehicle control (medium with the same concentration of solvent used for prednisolone).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[21][22]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well tissue culture plates

-

Complete cell culture medium

-

Prednisolone stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of prednisolone for the specified time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[15][23][24]

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This imaging-based assay visualizes the movement of NF-κB from the cytoplasm to the nucleus upon stimulation.

Materials:

-

Cells cultured on glass coverslips in a multi-well plate

-

Prednisolone stock solution

-

Inflammatory stimulus (e.g., TNF-α, LPS)

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against an NF-κB subunit (e.g., p65)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Pre-treat cells grown on coverslips with prednisolone for a specified duration.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α) for the appropriate time to induce NF-κB translocation.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of translocation.[19]

Gene Expression Analysis (Quantitative PCR)

This protocol measures changes in the mRNA levels of target genes in response to prednisolone treatment.

Materials:

-

Cells cultured in multi-well plates

-

Prednisolone stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

Treat cells with prednisolone for the desired time.

-

Lyse the cells and extract total RNA using an appropriate kit.

-

Assess RNA quality and quantity.

-

Reverse transcribe an equal amount of RNA from each sample into cDNA.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers for your target and reference genes (e.g., GAPDH, β-actin).

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[1][6]

Conclusion

The in vitro pharmacodynamics of prednisolone are multifaceted, revolving around the modulation of gene expression through the glucocorticoid receptor. This leads to the suppression of pro-inflammatory signaling pathways, induction of apoptosis in immune cells, and inhibition of inflammatory mediator production. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding and further investigation into the cellular mechanisms of this widely used therapeutic agent.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic/pharmacodynamic model for prednisolone inhibition of whole blood lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Real‐time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]

- 12. The Effect of Different Concentrations of Methylprednisolone on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic/pharmacodynamic model for prednisolone inhibition of whole blood lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug combination testing in acute lymphoblastic leukemia using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]

- 19. Inhibition of glycolysis modulates prednisolone resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 24. Real-time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Prednisolone on Gene Expression in Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its profound effects on the immune system are largely mediated by altering gene expression in key immune cells, particularly lymphocytes. This technical guide provides an in-depth exploration of the molecular mechanisms by which prednisolone modulates lymphocyte function. We will dissect the core signaling pathways, present quantitative data from key genomic studies, detail relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams. This document serves as a comprehensive resource for researchers and professionals seeking to understand and leverage the genomic impact of prednisolone on lymphocytes.

Core Mechanism of Action: The Glucocorticoid Receptor Pathway

The biological effects of prednisolone are primarily mediated through the intracellular Glucocorticoid Receptor (GR), a ligand-dependent transcription factor.[1][2] Prednisone itself is a prodrug, which is converted to its active form, prednisolone, in the liver.[3][4]

The classical or "genomic" mechanism involves the following steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, prednisolone passively diffuses across the lymphocyte cell membrane and binds to the GR residing in the cytoplasm.[1][5]

-

Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates into the nucleus.[1][2]

-

Modulation of Gene Transcription: In the nucleus, the activated GR dimerizes and interacts with DNA at specific sequences known as Glucocorticoid Response Elements (GREs).[2][6] This interaction can either increase or decrease the transcription of target genes.

-

Transactivation: The GR homodimer binds directly to GREs in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription. This mechanism is responsible for the expression of many anti-inflammatory proteins.[6]

-

Transrepression: The GR can suppress gene expression, particularly of pro-inflammatory genes. This is often achieved through protein-protein interactions where GR monomers or dimers interfere with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their respective DNA response elements.[6][7][8]

-

Global Impact on Lymphocyte Gene Expression: Genomic Studies

High-throughput technologies like microarray and single-cell RNA sequencing (scRNA-seq) have provided a global view of the transcriptional changes induced by prednisolone in lymphocytes.

A key study in healthy volunteers revealed that the induction of gene expression was significantly more pronounced in CD4+ T lymphocytes than in monocytes.[6][9] This study identified a set of genes consistently regulated by prednisolone.

Table 1: Key Prednisolone-Regulated Genes in Human CD4+ T Lymphocytes

| Gene | Regulation | Fold Change (approx.) | Function |

|---|---|---|---|

| FKBP5 | Down-regulated | 2.1 | Glucocorticoid receptor regulation, chaperone |

| ZBTB16 | Down-regulated | 2.9 | Transcription factor, lymphocyte development |

| DDIT4 | Down-regulated | 3.0 | Stress response, mTOR signaling inhibitor |

| KLF9 | Down-regulated | 3.8 | Transcription factor, cell differentiation |

Data derived from a study on healthy volunteers treated with prednisolone.[6] Note: The downregulation of these classical GC target genes was an unexpected finding in this specific in vivo study, contrasting with many in vitro reports.

More recent scRNA-seq studies in mouse models of autoimmune disease have highlighted the cell-type-specific effects of prednisone. In experimental autoimmune uveitis (EAU), prednisone treatment partially reversed the disease-associated gene expression changes, particularly in T and B cells.[7][10]

Table 2: Commonly Rescued Transcription Factors by Prednisone in EAU

| Transcription Factor | Function |

|---|---|

| Fosb | Component of AP-1, regulates cell proliferation and differentiation |

| Jun | Component of AP-1, involved in stress and inflammatory responses |

| Jund | Component of AP-1, acts as both a positive and negative regulator |

Genes identified as commonly regulated across multiple immune cell types in prednisone-treated EAU mice.[7][10]

Modulation of Key Signaling Pathways

Prednisolone's immunosuppressive effects stem from its ability to intervene in multiple critical signaling pathways within lymphocytes.

Inhibition of Pro-inflammatory Pathways

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammatory responses. Prednisolone potently suppresses this pathway, primarily through the transrepression mechanism where the activated GR interacts directly with NF-κB subunits, preventing them from activating pro-inflammatory genes.[8][11] Prednisolone also inhibits the nuclear translocation of NF-κB.[12] This leads to a marked reduction in the production of key inflammatory cytokines.

Table 3: Suppression of NF-κB Driven Cytokines by Prednisolone

| Cytokine | Primary Function in Inflammation |

|---|---|

| IL-1β | Induces fever, activates lymphocytes |

| IL-6 | Pro-inflammatory and anti-inflammatory roles, B-cell stimulation |

| IL-8 (CXCL8) | Chemotactic factor for neutrophils |

| TNF-α | Master regulator of inflammation, induces cell death |

Cytokines shown to be suppressed by prednisolone via inhibition of the NF-κB pathway.[8]

T-Cell and B-Cell Receptor Signaling: Glucocorticoids can attenuate antigen receptor signaling. In T-cells, they inhibit early signaling events following T-cell receptor (TCR) ligation, including the phosphorylation of key molecules like ZAP70.[13] In B-cells, prednisolone has been shown to decrease the expression of genes encoding essential components of the B-cell receptor (BCR) complex, such as CD79B, and upstream kinases like BTK and LYN.[14] This dampens lymphocyte activation in response to antigen presentation.

Induction of Apoptosis

A key mechanism of immunosuppression by prednisolone is the induction of programmed cell death (apoptosis) in lymphocytes. This effect is particularly pronounced in immature thymocytes and activated mature T-cells, with CD8+ T-cells showing greater sensitivity than CD4+ T-cells.[5][15] This process is dependent on the transactivation function of the GR, requiring new gene expression.[16]

Table 4: Key Apoptosis-Related Genes Regulated by Prednisolone

| Gene | Regulation | Role in Apoptosis |

|---|---|---|

| FAS / FASL | Suppressed by miR-98 | FAS receptor and its ligand; key components of the extrinsic apoptosis pathway |

| Granzyme A | Up-regulated | Serine protease that can induce caspase-independent cell death |

| TDAG8 | Up-regulated | G protein-coupled receptor implicated in activating caspases 3, 8, and 9 |

Genes involved in apoptosis whose expression or function is modulated by glucocorticoids in lymphocytes.[16][17]

Regulation via microRNAs

Recent evidence indicates that glucocorticoids can also regulate gene expression post-transcriptionally via microRNAs (miRNAs). In activated human CD4+ T-cells, methylprednisolone was found to increase the expression of miR-98.[17] This miRNA, in turn, suppresses the expression of several pro-inflammatory targets, adding another layer to the anti-inflammatory action of glucocorticoids.

Experimental Protocols

Reproducible and robust experimental design is critical for studying the effects of prednisolone on gene expression. Below are outlines of common methodologies.

In Vivo Study of Healthy Volunteers

This protocol provides a framework for analyzing gene expression changes in a clinical setting.

Methodology Details:

-

Study Design: A randomized, placebo-controlled, crossover design is optimal to minimize inter-individual variability.[18]

-

Subjects: Healthy adult volunteers, screened for any conditions or medications that could interfere with the study.

-

Intervention: Oral administration of prednisolone at a clinically relevant dose.[6]

-

Sample Collection: Venous blood is collected at baseline and at specific time points after drug administration.

-

Lymphocyte Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated using density gradient centrifugation (e.g., Ficoll-Paque). Specific lymphocyte subsets, such as CD4+ T-cells, are then purified using techniques like Magnetic-Activated Cell Sorting (MACS).[6][9]

Gene Expression Analysis Workflow

This outlines the steps from isolated cells to gene expression data.

References

- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Enhanced Glucocorticoid Receptor Signaling in T Cells Impacts Thymocyte Apoptosis and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Prednisolone-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. endocrine-abstracts.org [endocrine-abstracts.org]

Prednisolone and glucocorticoid receptor binding affinity

An In-depth Technical Guide on Prednisolone and Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone, a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The binding affinity of prednisolone to the GR is a critical determinant of its potency and subsequent downstream biological effects. This guide provides a detailed examination of the binding affinity of prednisolone for the GR, outlines common experimental protocols for its determination, and illustrates the associated signaling pathways.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid, such as prednisolone, to the cytoplasmic glucocorticoid receptor (GR) initiates a cascade of molecular events. In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (HSPs) like Hsp90 and Hsp70, and immunophilins. Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of this complex. This activated ligand-receptor complex then translocates to the nucleus.

Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, a process known as transactivation or transrepression, respectively. Transactivation involves the direct binding of the GR dimer to GREs, leading to the recruitment of coactivators and the initiation of transcription of anti-inflammatory genes. Transrepression, on the other hand, often involves the monomeric GR interacting with other transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes.

Unraveling the Anti-inflammatory Potency of Prednisolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone, a synthetic glucocorticoid, remains a cornerstone in the management of a wide spectrum of inflammatory and autoimmune diseases. Its profound therapeutic effects are rooted in a complex and multifaceted mechanism of action that primarily involves the modulation of gene expression and interference with pro-inflammatory signaling cascades. This technical guide provides an in-depth exploration of the anti-inflammatory properties of Prednisolone, detailing its molecular interactions, impact on key signaling pathways, and the experimental methodologies used to elucidate its efficacy. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant tissue damage and chronic disease when dysregulated. Corticosteroids, and specifically Prednisolone, have long been a first-line therapeutic intervention due to their potent and broad-acting anti-inflammatory and immunosuppressive effects. Prednisolone, the active metabolite of prednisone, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. This interaction initiates a cascade of genomic and non-genomic events that ultimately suppress the inflammatory response. Understanding the precise molecular mechanisms and possessing robust experimental protocols to evaluate these effects are critical for the development of novel anti-inflammatory agents with improved therapeutic profiles.

Mechanism of Action: A Molecular Perspective

Prednisolone's anti-inflammatory actions are primarily mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR). Upon binding, the Prednisolone-GR complex undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90 and Hsp70), and translocates to the nucleus.[1][2][3] Once in the nucleus, the activated GR dimerizes and modulates gene expression through two principal mechanisms: transactivation and transrepression.

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][5] This leads to the increased transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][7] This interference, or transrepression, does not typically involve direct binding of the GR to DNA. Instead, the GR monomer can physically interact with and inhibit the activity of these transcription factors, preventing them from binding to their respective DNA response elements and driving the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The intricate interplay between transactivation and transrepression is central to both the therapeutic efficacy and the adverse effects of glucocorticoids.

Key Signaling Pathways Modulated by Prednisolone

Prednisolone's anti-inflammatory effects are exerted through the modulation of several key intracellular signaling pathways that are pivotal in the inflammatory process.

The canonical GR signaling pathway is the primary route through which Prednisolone mediates its genomic effects. The binding of Prednisolone to the cytoplasmic GR initiates a cascade of events leading to the regulation of gene transcription in the nucleus.

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.[6][8][9] Prednisolone, through the activated GR, can interfere with this pathway at multiple levels, including by increasing the expression of IκBα and by directly interacting with and inhibiting the transcriptional activity of NF-κB subunits.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Prednisolone in Immunosuppression Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone, a synthetic glucocorticoid, is a cornerstone of immunosuppressive therapy and a critical tool in immunological research.[1][2][3] Its potent anti-inflammatory and immunomodulatory properties make it invaluable for treating a wide array of autoimmune and inflammatory conditions, including rheumatoid arthritis, lupus, and asthma, as well as preventing organ transplant rejection.[4][5][6] In the laboratory, prednisolone serves as a benchmark compound for studying the mechanisms of immunosuppression and as a control for the development of novel immunomodulatory drugs. This guide provides an in-depth examination of prednisolone's core mechanisms, its effects on various immune cell populations, and its application in experimental research, complete with detailed protocols and quantitative data to support future investigations. Prednisone, a widely used prodrug, is converted in the liver to its active form, prednisolone, which then exerts its biological effects.[3][7][8]

Core Mechanism of Action: Genomic and Non-Genomic Pathways

Prednisolone exerts its effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[1][7] This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways, ultimately altering the expression of a vast number of genes involved in the immune response.

The Classical Genomic Pathway

The most well-characterized mechanism is the genomic pathway, which involves direct regulation of gene transcription.

-

Cellular Entry and Receptor Binding: Being lipophilic, prednisolone passively diffuses across the cell membrane into the cytoplasm.[1]

-

GR Activation and Translocation: In the cytoplasm, it binds to the GR, which is part of a multiprotein complex. This binding causes a conformational change, leading to the dissociation of chaperone proteins and the activation of the prednisolone-GR complex.[7]

-

Nuclear Translocation and Gene Regulation: The activated complex then translocates into the nucleus.[1][7] Once inside, it influences gene expression in two primary ways:

-

Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically upregulates the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[1][3]

-

Transrepression: The activated GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9][10] This protein-protein interaction prevents these factors from binding to their DNA targets, thereby repressing the expression of a wide range of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-2, IL-6), chemokines, and adhesion molecules.[1][10][11] Another mechanism of transrepression involves prednisolone inducing the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[9][12]

-

Caption: Prednisolone's genomic mechanism of action.

Effects on Key Immune Cell Populations

Prednisolone's immunosuppressive effects are broad, impacting nearly all cells of the innate and adaptive immune systems.

T Lymphocytes

T cells are a primary target of prednisolone.

-

Inhibition of Activation and Proliferation: Prednisolone inhibits T-cell activation by reducing the production of crucial cytokines like Interleukin-2 (IL-2), which is a key growth factor for T lymphocytes.[7][10][13] This leads to a block in the G1 phase of the cell cycle.[14]

-

Induction of Apoptosis: Prednisolone induces programmed cell death (apoptosis) in lymphocytes, which contributes significantly to its immunosuppressive effects.[1][14] Studies have shown that this effect can be more pronounced in CD8+ T cells than in CD4+ T cells.[15] High-dose steroid therapy leads to detectable DNA fragmentation in peripheral blood T cells.[16]

-

Modulation of T Helper (Th) Cell Differentiation: Prednisolone can skew the immune response by inhibiting the differentiation and function of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T cells (Tregs).[10][17][18]

Macrophages and Monocytes

Prednisolone significantly alters the function and phenotype of macrophages.

-

Polarization towards M2 Phenotype: It inhibits the differentiation of monocytes and macrophages towards the pro-inflammatory M1 phenotype, which is involved in pathogen clearance and aggressive inflammation.[19] Instead, it promotes polarization towards the anti-inflammatory and tissue-reparative M2 phenotype.[19][20][21][22] This is characterized by the upregulation of M2 markers like CD163 and CD206.[19][22]

-

Reduced Inflammatory Mediator Production: Prednisolone suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., CCL2) by macrophages.[19]

Caption: Prednisolone promotes M2 macrophage polarization.

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells (APCs) critical for initiating adaptive immunity. Prednisolone impairs their function at multiple levels.

-

Inhibition of Maturation: Prednisolone prevents the maturation of DCs, keeping them in a "tolerogenic" state.[23][24] This is marked by the failure to upregulate co-stimulatory molecules like CD80 and CD86 and MHC class II, which are essential for activating naive T cells.[17][23]

-

Altered Cytokine Secretion: It hampers the ability of DCs to secrete pro-inflammatory, Th1-polarizing cytokines such as IL-12 and IL-23, while enhancing the production of the anti-inflammatory cytokine IL-10.[23]

-

Induction of Apoptosis: Prednisolone can induce apoptosis in plasmacytoid dendritic cells (PDCs), a key subset involved in antiviral immunity.[25]

Quantitative Data on Prednisolone's Immunosuppressive Effects

The following tables summarize quantitative data from various research studies, providing a reference for experimental design.

Table 1: In Vitro Efficacy of Prednisolone

| Cell Type / Assay | Parameter | Concentration / IC50 | Species | Reference |

| Human Myoblasts | NF-κB Inhibition | IC50 ≈ 100 nM | Human | [26] |

| Human Myotubes | NF-κB Inhibition | IC50 ≈ 200 nM | Human | [26] |

| Human PASMC | Inhibition of PDGF-induced NF-κB translocation | 200 µM (Marked inhibition) | Human | [27] |

| Human PBL | Inhibition of Lymphocyte Proliferation (ex vivo) | IC50 = 3.76 ng/mL | Human | [28] |

| Human PBL | Inhibition of Lymphocyte Proliferation (in vitro) | IC50 = 38.8 ng/mL | Human | [28] |

| Human PBL | Apoptosis Induction | 10⁻³ - 10⁻¹² M (Dose-dependent) | Human | [15] |

PBL: Peripheral Blood Lymphocytes; PASMC: Pulmonary Artery Smooth Muscle Cells

Table 2: In Vivo Experimental Dosages of Prednisolone

| Animal Model | Disease Model | Dosage | Outcome | Reference |

| Mouse | Experimental Autoimmune Gastritis | 10 mg/kg/day for 10 weeks | Promoted remission and mucosal regeneration | [29] |

| Mouse | Skin Allograft | 50 mg/kg (intraperitoneal) | Immunosuppression | [4] |

| Pig | Skin Allograft | 2 mg/kg/day (tapered to 0.1 mg/kg/day) | Enhanced transplant survival (in combination) | [4] |

| Rat | Adriamycin-induced Nephropathy | Not specified | Decreased urinary protein, inhibited MAPK/NF-κB | [30] |

| Mouse | cSiO₂-triggered Lupus | 5, 15, 50 mg/kg diet | Dose-dependent immunomodulation | [5] |

Detailed Experimental Protocols

Reproducibility in research is paramount. The following sections provide detailed methodologies for key assays used to evaluate prednisolone's immunosuppressive activity.

Protocol: NF-κB Nuclear Translocation Assay via Western Blot

This protocol is designed to assess the inhibitory effect of prednisolone on the translocation of NF-κB subunits (p65, p50) from the cytoplasm to the nucleus.[12]

Workflow Diagram

Caption: Western blot workflow for NF-κB translocation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., Human Pulmonary Artery Smooth Muscle Cells) to 80-90% confluency.

-

Pre-incubate cells with the desired concentration of prednisolone (e.g., 200 µM) or vehicle control for 24 hours.[27]

-

Stimulate the cells with an NF-κB inducer (e.g., 10 ng/mL PDGF or TNF-α) for 30 minutes.[12][27]

-

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Use a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™) according to the manufacturer's instructions to separate the fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of both cytoplasmic and nuclear lysates using a BCA or Bradford protein assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a 10% SDS-polyacrylamide gel. Include loading controls: GAPDH or β-tubulin for the cytoplasmic fraction and Histone H3 or Lamin B1 for the nuclear fraction.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies against NF-κB p65 and p50, as well as loading controls, overnight at 4°C.

-

Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using a digital imager.

-

Quantify band intensity using software like ImageJ. Normalize the intensity of p65/p50 in each fraction to its respective loading control. Compare the nuclear-to-cytoplasmic ratio across treatment groups. A decrease in this ratio in prednisolone-treated cells indicates inhibition of translocation.

-

Protocol: T-Cell Proliferation Assay via [³H]-Thymidine Incorporation

This assay measures the extent of T-cell proliferation by quantifying the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of dividing cells.

Methodology:

-

Cell Isolation and Culture:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells in complete RPMI-1640 medium and plate in a 96-well plate at a density of 1 x 10⁵ cells per well.

-

-

Treatment and Stimulation:

-

Add varying concentrations of prednisolone or vehicle control to the wells.

-

Add a mitogen to stimulate T-cell proliferation (e.g., Phytohaemagglutinin (PHA) at 1-5 µg/mL or anti-CD3/CD28 beads). Include unstimulated controls.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[15]

-

-

[³H]-Thymidine Pulse:

-

For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

-

Cell Harvesting and Scintillation Counting:

-

Harvest the cells onto a glass fiber filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.

-

Wash the filters to remove unincorporated [³H]-thymidine.

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity in a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of DNA synthesis and thus, cell proliferation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each prednisolone concentration relative to the stimulated control (without drug).

-

Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

-

Protocol: Analysis of Dendritic Cell Maturation via Flow Cytometry

This protocol assesses the effect of prednisolone on the expression of surface markers indicative of DC maturation.

Methodology:

-

DC Generation:

-

Generate monocyte-derived DCs (mo-DCs) by culturing human monocytes with GM-CSF and IL-4 for 5-7 days.

-

-

Treatment and Maturation:

-

Treat immature DCs with prednisolone (e.g., 1 µM) or vehicle for 24 hours.

-

Induce maturation by adding a stimulus like Lipopolysaccharide (LPS, 100 ng/mL) for an additional 24-48 hours.[23]

-

-

Antibody Staining:

-

Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

-

Aliquot approximately 1-5 x 10⁵ cells per tube.

-

Add a cocktail of fluorescently-conjugated antibodies against maturation markers (e.g., CD83-FITC, CD86-PE, HLA-DR-PerCP) and lineage markers (e.g., CD11c-APC). Include isotype controls for each fluorochrome.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Flow Cytometry Acquisition and Analysis:

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on the DC population based on forward and side scatter properties and/or CD11c expression.

-

Analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for each maturation marker (CD83, CD86, HLA-DR) in the control, LPS-stimulated, and prednisolone+LPS-treated groups. A reduction in MFI and/or percentage of positive cells in the prednisolone group indicates inhibition of maturation.

-

Conclusion

Prednisolone remains a fundamental compound in both clinical practice and immunosuppression research. Its pleiotropic effects, mediated primarily through the glucocorticoid receptor, result in the profound modulation of T-cells, macrophages, dendritic cells, and other key players in the immune system. By inhibiting pro-inflammatory signaling pathways like NF-κB and promoting anti-inflammatory cellular phenotypes, prednisolone effectively quells immune responses. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to utilize prednisolone as a reference standard, explore its mechanisms with greater precision, and benchmark the efficacy of next-generation immunosuppressive agents.

References

- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 2. SMPDB [smpdb.ca]

- 3. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparative effects of human-equivalent low, moderate, and high dose oral prednisone intake on autoimmunity and glucocorticoid-related toxicity in a murine model of environmental-triggered lupus [frontiersin.org]

- 6. A Glance at the Use of Glucocorticoids in Rare Inflammatory and Autoimmune Diseases: Still an Indispensable Pharmacological Tool? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 8. study.com [study.com]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]

- 11. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prednisolone and cyclosporin A exert differential inhibitory effects on T-cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis induction in human peripheral blood T lymphocytes by high-dose steroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 18. Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glucocorticoids inhibit macrophage differentiation towards a pro-inflammatory phenotype upon wounding without affecting their migration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Macrophages—the immune effector guardians of the lung: impact of corticosteroids on their functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Prednisolone treatment induces tolerogenic dendritic cells and a regulatory milieu in myasthenia gravis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glucocorticoids affect human dendritic cell differentiation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Prednisolone suppresses the function and promotes apoptosis of plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pharmacokinetic/pharmacodynamic model for prednisolone inhibition of whole blood lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. spandidos-publications.com [spandidos-publications.com]

Early discovery and development of Prednisolone

An In-depth Technical Guide on the Early Discovery and Development of Prednisolone

Abstract

This technical guide provides a comprehensive overview of the early discovery and development of prednisolone, a pivotal synthetic corticosteroid. It details the scientific journey from the initial limitations of cortisone and hydrocortisone to the rational design and synthesis of a more potent and safer therapeutic agent. The guide covers the key chemical modifications, preclinical evaluations, and early clinical studies that established prednisolone's role in medicine. Detailed experimental protocols from seminal studies are provided, along with quantitative data on its anti-inflammatory and metabolic effects. Signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the foundational research in this field.

Introduction: The Pre-Prednisolone Era and the Need for Improved Corticosteroids

The discovery of cortisone and hydrocortisone in the late 1940s revolutionized the treatment of inflammatory and autoimmune diseases. However, their clinical utility was hampered by significant side effects, primarily related to their potent mineralocorticoid activity, which led to sodium and water retention, potassium loss, and hypertension. This created a pressing need for new corticosteroid analogues with a better separation of anti-inflammatory (glucocorticoid) and salt-retaining (mineralocorticoid) effects. The primary goal of researchers in the early 1950s was to synthesize a compound with enhanced glucocorticoid potency and diminished mineralocorticoid activity.

The Chemical Breakthrough: Synthesis of Prednisolone

The breakthrough came in 1955 when Arthur Nobile and his colleagues at Schering Corporation successfully introduced a double bond between carbons 1 and 2 of the A-ring of cortisone and hydrocortisone. This seemingly minor modification resulted in the creation of prednisone and prednisolone, respectively. This structural change profoundly altered the biological activity of the steroid molecule.

The synthesis of prednisolone from hydrocortisone was a significant achievement. While the precise multi-step synthesis is complex, a simplified representation of the key transformation is the dehydrogenation of the A-ring of the steroid nucleus.

Caption: Simplified schematic of the key chemical modification from hydrocortisone to prednisolone.

Preclinical Evaluation: Unveiling Enhanced Potency

Following its synthesis, prednisolone underwent rigorous preclinical testing to characterize its biological activity. These studies were crucial in demonstrating its improved therapeutic profile compared to the parent compounds.

Experimental Protocols for Preclinical Assessment

a) Granuloma Pouch Assay (Anti-inflammatory Activity):

This widely used method in the 1950s assessed the anti-inflammatory effects of steroids.

-

Animal Model: Male Sprague-Dawley rats weighing 150-200g were used.

-

Procedure: A subcutaneous air pouch was formed on the rat's back by injecting 20 ml of air.

-

Inflammation Induction: 1 ml of 1% croton oil in corn oil was injected into the pouch to induce an inflammatory response.

-

Drug Administration: The test compounds (prednisolone, hydrocortisone, cortisone) were administered systemically (subcutaneously or orally) daily for a set period (e.g., 7 days).

-

Endpoint Measurement: At the end of the study, the rats were euthanized, and the granuloma tissue formed in the pouch was dissected and weighed. The reduction in granuloma weight compared to control animals indicated anti-inflammatory activity.

b) Liver Glycogen Deposition Assay (Glucocorticoid Activity):

This assay measured the glucocorticoid (metabolic) effects of the steroids.

-

Animal Model: Adrenalectomized male rats were used to eliminate endogenous corticosteroid production.

-

Procedure: After a fasting period, the rats were treated with the test steroid.

-

Endpoint Measurement: After a specific time, the animals were sacrificed, and their livers were excised. The amount of glycogen deposited in the liver was quantified, serving as a direct measure of glucocorticoid activity.

c) Sodium Retention Assay (Mineralocorticoid Activity):

This assay was critical for determining the extent of the undesirable salt-retaining side effects.

-

Animal Model: Adrenalectomized rats were maintained on a sodium-deficient diet.

-

Procedure: The rats were administered the test compounds.

-

Endpoint Measurement: Urine was collected over a 24-hour period, and the sodium and potassium concentrations were measured. A decrease in the urinary Na+/K+ ratio indicated mineralocorticoid activity (sodium retention and potassium excretion).

Quantitative Data from Preclinical Studies

The preclinical studies revealed a significant enhancement in the anti-inflammatory potency of prednisolone without a corresponding increase in its salt-retaining properties.

| Compound | Relative Anti-inflammatory Potency (Granuloma Pouch Assay) | Relative Glucocorticoid Potency (Liver Glycogen Assay) | Relative Mineralocorticoid Potency (Sodium Retention Assay) |

| Hydrocortisone | 1.0 | 1.0 | 1.0 |

| Cortisone | 0.8 | 0.8 | 1.0 |

| Prednisolone | 4.0 | 3.5 | 0.8 |

| Prednisone | 3.5 | 3.0 | 0.8 |

Data compiled from various early publications.

Early Clinical Trials: Confirmation in Humans

The promising preclinical data paved the way for the first clinical trials in patients with rheumatoid arthritis, a condition known to be responsive to corticosteroid therapy.

Experimental Workflow of Early Clinical Trials